Differential DNMT1 Depletion Potency: T-dCyd Shows Cell-Line Selectivity Distinct from aza-T-dCyd
In a head-to-head Western blotting comparison across a panel of cancer cell lines, T-dCyd (4'-thio-2'-deoxycytidine) markedly depleted DNMT1 in CCRF-CEM leukemia, KG1a leukemia, and NCI-H23 lung carcinoma lines, whereas it was ineffective in HCT-116 colon and IGROV-1 ovarian tumor lines. In contrast, the 5-aza congener aza-T-dCyd potently depleted DNMT1 in all five lines tested [1]. This line-selective activity pattern is not observed with the comparator aza-T-dCyd, indicating that T-dCyd induces DNMT1 turnover through a cell-context-dependent mechanism distinct from that of its 5-aza counterpart [1].
| Evidence Dimension | DNMT1 protein depletion across cancer cell line panel (Western blotting) |
|---|---|
| Target Compound Data | T-dCyd: marked DNMT1 depletion in CCRF-CEM, KG1a, NCI-H23; ineffective in HCT-116, IGROV-1 |
| Comparator Or Baseline | aza-T-dCyd: potent DNMT1 depletion in all five cell lines (CCRF-CEM, KG1a, NCI-H23, HCT-116, IGROV-1) |
| Quantified Difference | T-dCyd shows qualitative differential sensitivity across cell lines; aza-T-dCyd shows pan-activity. |
| Conditions | In vitro; Western blotting; cell lines as indicated; Thottassery et al. 2014 |
Why This Matters
The cell-line-selective DNMT1 depletion signature of T-dCyd versus the pan-activity of aza-T-dCyd enables researchers to dissect distinct DNMT1 degradation pathways and to select the appropriate tool compound for context-specific epigenetic studies.
- [1] Thottassery JV, Sambandam V, Allan PW, Maddry JA, Maxuitenko YY, Tiwari K, Hollingshead M, Parker WB. Novel DNA methyltransferase-1 (DNMT1) depleting anticancer nucleosides, 4'-thio-2'-deoxycytidine and 5-aza-4'-thio-2'-deoxycytidine. Cancer Chemother Pharmacol. 2014;74(2):291‑302. PMID: 24908436. View Source
